molecular formula C27H51N3O12 B11826948 Azido-PEG12-propargyl

Azido-PEG12-propargyl

Cat. No.: B11826948
M. Wt: 609.7 g/mol
InChI Key: JFQQBUBLJPOZNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG12-propargyl can be synthesized through a multi-step process involving the functionalization of PEG with azide and alkyne groups. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG12-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG12-propargyl has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

Azido-PEG12-propargyl exerts its effects through click chemistry reactions. The azide and alkyne groups undergo cycloaddition reactions to form stable triazole linkages. In the context of PROTACs, the linker facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (azide and alkyne), making it highly versatile for various click chemistry applications. Its ability to undergo both CuAAC and SPAAC reactions sets it apart from other PEG-based linkers .

Properties

Molecular Formula

C27H51N3O12

Molecular Weight

609.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C27H51N3O12/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-29-30-28/h1H,3-27H2

InChI Key

JFQQBUBLJPOZNZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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